molecular formula C21H17ClN4O3S2 B6573093 4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921791-70-0

4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6573093
CAS No.: 921791-70-0
M. Wt: 473.0 g/mol
InChI Key: UAXNCSINAVOKCQ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the para position. The benzamide moiety is linked to a thiazol-2-yl group, which is further functionalized with a carbamoylmethyl bridge connecting to a 6-ethoxy-1,3-benzothiazole ring.

The ethoxy group at position 6 of the benzothiazole ring may enhance lipophilicity and influence receptor binding, while the carbamoyl methyl linker provides conformational flexibility.

Properties

IUPAC Name

4-chloro-N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S2/c1-2-29-15-7-8-16-17(10-15)31-21(24-16)25-18(27)9-14-11-30-20(23-14)26-19(28)12-3-5-13(22)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXNCSINAVOKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that all metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon. This suggests that the compound’s action could be influenced by the presence of certain metals in the environment.

Biological Activity

4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 335.83 g/mol. It features a chloro group and a benzothiazole moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that benzothiazole derivatives show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Similar benzothiazole derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Notably, some studies reported that these compounds could target specific proteins involved in tumor progression.

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition assay showed a significant percentage of AChE inhibition, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Binding Affinity : The compound shows strong binding affinity to target proteins, which can disrupt their normal function.
  • Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .
  • Inhibition of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated moderate to strong activity against Bacillus subtilis
Anticancer Activity EvaluationInduced apoptosis in cancer cell lines
AChE Inhibition StudySignificant inhibition percentage observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Substituent Variations Reported Activities/Notes Reference(s)
Target Compound 4-chlorobenzamide + thiazolyl-(carbamoylmethyl)-6-ethoxybenzothiazole Ethoxy, carbamoylmethyl, thiazole-thiazole Potential kinase or antiviral activity (inferred from scaffold similarity)
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide 4-chloro-2-nitrobenzamide + 6-ethoxybenzothiazole Nitro group at position 2 Structural analog; nitro group may enhance electrophilicity or redox activity
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 2-chloro-4-nitrobenzamide + 6-methylbenzothiazolylphenyl Methyl, nitro, chloro Anticancer or pesticidal applications (similar nitro/chloro substituents)
N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Benzothiazole-3-carboxamide + thiazolidinone ring Thiazolidinone core Antidiabetic or antimicrobial activity (thiazolidinones modulate PPAR-γ or enzymes)
4-chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide 4-chloro-3-nitrobenzamide + 4-methylthiazole Methyl, nitro at position 3 Structural simplicity; potential agrochemical use (nitro groups common in pesticides)
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one Chromenone + 4-bromophenylthiazole Bromophenyl, chromenone ATR kinase inhibition (chromenone scaffolds target DNA damage response)
EMAC2062 Benzamide bromide + thiazolylhydrazine Hydrazine, bromide Dual HIV-1 RT inhibition (hydrazine moieties enhance metal chelation)

Structural and Functional Analysis

  • Substituent Effects: The ethoxy group in the target compound (vs. nitro or methyl in others) may improve metabolic stability or solubility compared to nitro-containing analogs like EMAC2062 . Carbamoylmethyl-thiazole linkage introduces spatial flexibility absent in rigid analogs such as chromenone derivatives . Thiazole-thiazole connectivity distinguishes it from thiazolidinone-based compounds (e.g., ), which exhibit distinct conformational preferences .
  • Synthetic Complexity :

    • The target compound’s multi-heterocyclic architecture likely requires sequential coupling steps, whereas simpler analogs (e.g., 4-chloro-N-(4-methylthiazol-2-yl)benzamide) may be synthesized in fewer steps .
  • Biological Relevance: Benzothiazole derivatives (e.g., ) show kinase inhibition, suggesting the target compound could target similar pathways .

Research Findings and Data

Physicochemical Properties (Inferred)

Property Target Compound 4-chloro-N-(6-ethoxybenzothiazol-2-yl)-2-nitrobenzamide EMAC2062
Molecular Weight ~460 g/mol ~406 g/mol ~520 g/mol
LogP (Estimated) ~3.5 (moderate lipophilicity) ~3.8 (higher due to nitro group) ~2.9 (polar hydrazine group)
Key Functional Groups Ethoxy, carbamoylmethyl Nitro, ethoxy Hydrazine, bromide

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